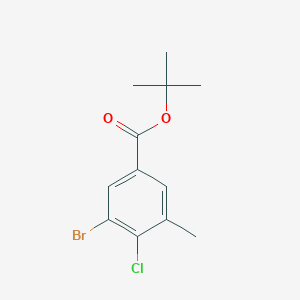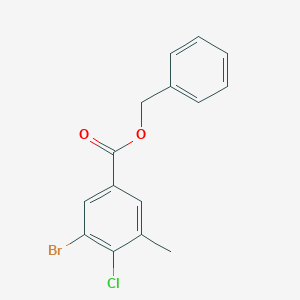
4-Bromo-3-(1,3-oxazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-(1,3-oxazol-5-yl)phenol” is a chemical compound with the CAS Number: 2364585-19-1 . It has a molecular weight of 240.06 and its IUPAC name is 4-bromo-3-(oxazol-5-yl)phenol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
BOXP has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of various compounds, such as brominated phenol derivatives and oxazoles. It can also be used as a reagent in biochemical and physiological experiments, such as enzyme assays and protein-ligand binding studies. Additionally, it can be used as a tool to study the mechanism of action of various biological compounds, such as hormones and neurotransmitters.
Mecanismo De Acción
Target of Action
Oxazole derivatives, which include this compound, are known to have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BOXP in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, BOXP is relatively stable, and it can be stored for extended periods of time without significant degradation. Furthermore, BOXP is relatively non-toxic, making it safe to handle in the laboratory.
However, there are some limitations to using BOXP in laboratory experiments. For example, BOXP is not water soluble, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, BOXP is relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
Given the versatility of BOXP, there are numerous potential future directions for its use in scientific research. For example, BOXP could be used to study the mechanism of action of various hormones and neurotransmitters, or it could be used as a tool to study the structure and function of various proteins and enzymes. Additionally, BOXP could be used in drug screening experiments to identify potential therapeutic compounds. Finally, BOXP could be used to synthesize new compounds with novel properties and applications.
Métodos De Síntesis
BOXP can be synthesized in a two-step procedure. The first step involves reacting 4-bromophenol with 1,3-oxazol-5-one in the presence of a base. The resulting product is 4-bromo-3-(1,3-oxazol-5-yl)phenol, which is then purified by column chromatography. The second step involves reacting the purified BOXP with an appropriate acid to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is then purified by recrystallization.
Safety and Hazards
The safety information for “4-Bromo-3-(1,3-oxazol-5-yl)phenol” includes the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .
Propiedades
IUPAC Name |
4-bromo-3-(1,3-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRXIYCHKWQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














